Diethylthiambutene hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132-19-4 |
|---|---|
Molecular Formula |
C16H22ClNS2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
4,4-dithiophen-2-ylbut-3-en-2-yl(diethyl)azanium;chloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
InChI Key |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Canonical SMILES |
CC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
Other CAS No. |
132-19-4 |
Related CAS |
86-14-6 (Parent) |
Synonyms |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies of Diethylthiambutene Hydrochloride
Chemical Modification and Analog Design for Structure-Activity Relationship Investigations
Strategies for Functional Group Derivatization
The chemical structure of diethylthiambutene possesses several functional groups amenable to derivatization, a process that modifies a chemical compound to enhance its analytical detection or to study its structure-activity relationships. The primary sites for derivatization on the diethylthiambutene molecule are the tertiary amine and the thiophene (B33073) rings.
Derivatization of the tertiary amine can be a key strategy for modifying the compound's polarity and for introducing labels for analytical purposes. While specific derivatization studies on diethylthiambutene hydrochloride are not extensively documented in publicly available literature, general chemical derivatization techniques can be applied. For instance, the tertiary amine could potentially undergo oxidation to form an N-oxide, altering its pharmacological profile and physicochemical properties.
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility and thermal stability of analytes. jfda-online.comnih.gov Although diethylthiambutene is a relatively volatile molecule, derivatization can enhance its chromatographic behavior and produce characteristic mass spectra beneficial for its identification and quantification in complex matrices. jfda-online.com Common derivatization reagents for amines include acylating agents, such as acid anhydrides or acid chlorides, which would react with any secondary amine impurities or degradation products.
The thiophene rings in diethylthiambutene offer another avenue for derivatization. Electrophilic substitution reactions, such as halogenation or acylation, could potentially occur on the thiophene rings, leading to a variety of new analogs. The reactivity of the thiophene rings would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule. Such derivatization could be explored to investigate how modifications at these positions affect the compound's interaction with its biological targets.
Table 1: Potential Derivatization Strategies for Diethylthiambutene
| Target Functional Group | Derivatization Reaction | Potential Reagents | Purpose |
| Tertiary Amine | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Modify pharmacological activity and solubility. |
| Thiophene Rings | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Introduce a halogen for further functionalization or to study electronic effects. |
| Thiophene Rings | Friedel-Crafts Acylation | Acetyl chloride / Lewis acid | Introduce an acyl group to explore structure-activity relationships. |
It is important to note that the practical application of these derivatization strategies to this compound would require empirical investigation to optimize reaction conditions and characterize the resulting products.
Synthesis of Deuterated or Isotopically Labeled Diethylthiambutene for Research
Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H or D), are invaluable tools in pharmaceutical research. They are used in metabolic studies, as internal standards in quantitative bioanalysis, and to investigate reaction mechanisms. nih.govnih.govucsb.edu The synthesis of deuterated diethylthiambutene would allow for detailed investigation of its metabolic fate and pharmacokinetics.
While a specific synthesis of deuterated this compound has not been reported in the reviewed literature, several general methods for deuterium labeling could be applied. A common strategy involves the use of deuterated reagents at a suitable stage in the synthetic pathway.
For instance, in the known synthesis of diethylthiambutene, deuterated analogs could be prepared by employing deuterated starting materials. One plausible approach would be the use of deuterated diethylamine (B46881) in the initial conjugate addition step. This would introduce deuterium atoms on the ethyl groups of the diethylamino moiety.
Another potential method is hydrogen isotope exchange (HIE), where protium (B1232500) (¹H) atoms in the molecule are replaced with deuterium. nih.gov This can be achieved under various conditions, for example, by using a suitable catalyst in the presence of a deuterium source like heavy water (D₂O). The positions most susceptible to exchange would be the C-H bonds adjacent to the thiophene rings or the double bond.
Photoredox catalysis has also emerged as a powerful method for the deuteration of pharmaceutical compounds, allowing for direct C-H deuteration often with high efficiency. nih.gov This technique could potentially be applied to diethylthiambutene to introduce deuterium at various positions.
The synthesis of an isotopically labeled internal standard is crucial for accurate quantification in bioanalytical methods, such as those using mass spectrometry. nih.gov A deuterated version of diethylthiambutene would serve this purpose, co-eluting with the unlabeled analyte but being distinguishable by its higher mass.
Table 2: Potential Methods for the Synthesis of Deuterated Diethylthiambutene
| Labeling Strategy | Deuterated Reagent/Method | Potential Labeled Positions |
| Use of Labeled Precursor | Deuterated Diethylamine | Ethyl groups of the diethylamino moiety |
| Hydrogen Isotope Exchange | Heavy Water (D₂O) with catalyst | C-H bonds adjacent to thiophene rings or double bond |
| Photoredox Catalysis | Deuterium source (e.g., D₂O) with a photocatalyst | Various C-H bonds depending on reaction conditions |
The successful synthesis and characterization of deuterated diethylthiambutene would significantly aid in the comprehensive study of its pharmacology and toxicology.
Pharmacological Mechanisms and Receptor Interactions in Preclinical Models
Opioid Receptor Agonism Profile of Diethylthiambutene Hydrochloridewikipedia.orgwikipedia.org
As a member of the thiambutene family of analgesics, Diethylthiambutene is reported to have a potency comparable to that of morphine. wikipedia.org Opioid analgesics typically exert their effects by binding to and activating one or more types of opioid receptors: the mu- (MOP), delta- (DOP), and kappa- (KOP) opioid receptors. mdpi.com
Mu-Opioid Receptor (MOP) Ligand Binding and Activation Studies in In Vitro Systems
Diethylthiambutene is presumed to be a mu-opioid receptor (MOP) agonist, which is the primary target for most opioid analgesics like morphine. plos.org This is inferred from its morphine-like analgesic properties and their reversal by classical opioid antagonists. wikipedia.orgresearchgate.net However, specific in vitro studies to quantify its binding affinity (Kᵢ values) and functional activation (EC₅₀ values) at the MOP are not reported in the available scientific literature. Consequently, no data table for MOP ligand binding and activation can be provided.
Delta-Opioid Receptor (DOP) Engagement and Functional Assays in Preclinical Models
There is a lack of specific research findings in the public domain concerning the interaction of Diethylthiambutene hydrochloride with the delta-opioid receptor (DOP). Preclinical studies have not detailed its binding affinity or functional activity at this receptor subtype, making it impossible to assess its level of engagement or selectivity for the DOP.
Investigation of Potential Kappa-Opioid Receptor (KOP) Interactions in Preclinical Systems
Similar to the delta-opioid receptor, there is no available data from preclinical investigations into the potential interactions of this compound with the kappa-opioid receptor (KOP). Its binding profile and functional effects at the KOP remain uncharacterized in the scientific literature.
Cellular Signaling Cascades Modulated by this compound
Opioid receptors, including MOP, DOP, and KOP, are G protein-coupled receptors (GPCRs). nih.gov Their activation by an agonist initiates intracellular signaling cascades that ultimately produce the pharmacological effects of the drug.
G Protein-Coupled Receptor Signaling Pathway Analysis
Opioid receptors predominantly couple to the Gᵢ/Gₒ class of heterotrimeric G proteins. nih.gov Upon agonist binding and receptor activation, a conformational change leads to the activation of the G protein. nih.gov As a presumed MOP agonist, Diethylthiambutene would be expected to follow this canonical pathway. However, specific studies analyzing the G protein coupling profile of this compound have not been published. There are no direct experimental data confirming its influence on G protein activation or quantifying its efficacy in this process.
Downstream Effector Modulation in Cellular Models
The activation of Gᵢ/Gₒ proteins by an opioid agonist leads to the modulation of various downstream intracellular effectors. A primary consequence is the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). dtic.mil This reduction in cAMP can affect the activity of other proteins, such as protein kinase A (PKA). youtube.com Additionally, G protein activation can modulate ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release.
While these are the expected downstream effects of an opioid agonist, there are no specific cellular model studies available that have investigated and detailed the modulation of these specific effectors by this compound.
Neuropharmacological Investigations in Preclinical Animal Models
Central Nervous System Target Engagement in Rodent Models
This compound is a member of the thiambutene family of opioid analgesics. wikipedia.org Research indicates that its primary mechanism of action involves engagement with the central nervous system (CNS), a characteristic shared by many opioid compounds. nih.gov Studies in rodent models, particularly mice, are fundamental in elucidating the specific CNS targets and effects of such substances. nih.gov
While specific binding affinity (Ki) values for diethylthiambutene at opioid receptors are not extensively detailed in recent literature, the analgesic properties of the thiambutene class suggest interaction with opioid receptors. wikipedia.orgnih.gov The central effects of opioids are mediated through their binding to G protein-coupled receptors, primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors, which are widely distributed in the brain and spinal cord. nih.govdrugbank.com Agonist binding to these receptors, particularly the mu-opioid receptor (MOR), typically leads to cellular hyperpolarization and subsequent analgesic effects. nih.gov
In vivo studies in mice have demonstrated that CNS-active drugs, including opioids like morphine, induce characteristic changes in physiological parameters, which can be used to assess target engagement. nih.gov For instance, the administration of opioids can affect motor activity and induce catalepsy. nih.gov Although direct studies on diethylthiambutene are limited, related compounds have been shown to produce such effects. For example, in mice, the neurotoxin MPTP, when combined with diethyldithiocarbamate, resulted in profound catalepsy and akinesia, indicating significant CNS impact. nih.gov These types of preclinical assessments in rodent models are crucial for understanding how a compound like diethylthiambutene engages and affects CNS pathways. nih.govnih.gov
Comparative Pharmacological Profile with Related Opioid Ligands in Preclinical Studies
The pharmacological profile of diethylthiambutene is best understood in comparison to other opioid ligands. The thiambutene family, to which diethylthiambutene belongs, includes several compounds with analgesic potencies comparable to morphine. wikipedia.org
Comparative Potency of Thiambutene Derivatives: Early research established the relative potencies of various thiambutene derivatives, with morphine as the benchmark. Ethylmethylthiambutene was found to be the most potent, at 1.3 times the potency of morphine, while diethylthiambutene demonstrated a potency roughly equivalent to that of morphine. wikipedia.org
Below is an interactive table comparing the analgesic potency of several thiambutene compounds relative to morphine.
| Compound | Relative Analgesic Potency (Morphine = 1.0) |
| Ethylmethylthiambutene | 1.3x |
| Diethylthiambutene | ~1.0x |
| Dimethylthiambutene | ~1.0x |
| Pyrrolidinylthiambutene | 0.7x |
This table illustrates the comparative analgesic potencies of various thiambutene compounds as determined in early preclinical studies. wikipedia.org
The binding affinity of an opioid to its receptor is a key determinant of its pharmacological activity. plos.orgnih.gov While specific binding data for diethylthiambutene is scarce, a uniform assessment of other clinically relevant opioids at the human mu-opioid receptor (MOR) highlights the wide range of affinities that characterize this drug class. zenodo.org For example, sufentanil shows a very high affinity (Ki < 1 nM), whereas tramadol (B15222) has a much lower affinity (Ki > 100 nM). zenodo.org Morphine itself falls into the moderate affinity range (Ki = 1–100 nM). zenodo.org Given that diethylthiambutene's potency is similar to morphine, it is plausible that its receptor binding affinity would also be in a comparable range. wikipedia.org
The table below presents the binding affinities (Ki) for several well-known opioid ligands at the human mu-opioid receptor, providing a comparative context.
| Opioid Ligand | Binding Affinity (Ki) at human MOR | Affinity Category |
| Sufentanil | < 1 nM | High |
| Buprenorphine | < 1 nM | High |
| Hydromorphone | < 1 nM | High |
| Morphine | 1–100 nM | Moderate |
| Fentanyl | 1–100 nM | Moderate |
| Oxycodone | 1–100 nM | Moderate |
| Codeine | > 100 nM | Low |
| Tramadol | > 100 nM | Low |
This table categorizes various opioids based on their binding affinity to the human mu-opioid receptor, as determined by competitive binding assays. zenodo.org
Furthermore, some opioid ligands exhibit "biased agonism," where they preferentially activate G protein signaling pathways over β-arrestin pathways, which may lead to a more favorable profile with potent analgesia but reduced adverse effects like respiratory suppression. nih.gov Preclinical studies comparing novel ligands like TRV130 to morphine in mice have demonstrated the therapeutic potential of such biased ligands. nih.gov The comparative pharmacology of diethylthiambutene relative to these newer, functionally selective opioids has not been reported.
Structure Activity Relationship Sar Studies of Diethylthiambutene Hydrochloride
Elucidation of Key Pharmacophore Elements for Opioid Receptor Binding
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. For opioid analgesics, the generally accepted pharmacophore includes a tertiary amine that is protonated at physiological pH, an aromatic ring system, and a central carbon atom, often a quaternary carbon. mdpi.com Diethylthiambutene fits this model, with its diethylamino group serving as the basic amine and the two thiophene (B33073) rings constituting the aromatic component. nih.gov
Opioid drugs typically feature a protonated amino group that engages in a critical ionic interaction with an acidic amino acid residue, such as aspartic acid, in the binding pocket of the opioid receptor. nih.gov This electrostatic interaction is a primary anchor for the ligand to the receptor. The aromatic rings further stabilize this binding through hydrophobic and van der Waals interactions with hydrophobic pockets within the receptor.
The structure of Diethylthiambutene is distinguished by the presence of two thiophene rings. In medicinal chemistry, the thiophene ring is often employed as a bioisostere for a phenyl ring. nih.gov This substitution can influence the molecule's physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom within the thiophene ring is capable of forming hydrogen bonds, which can enhance the interaction between the drug and its receptor target. nih.gov
The two thiophene moieties in Diethylthiambutene serve as the crucial aromatic components required for opioid receptor affinity, similar to the phenyl group in drugs like meperidine and fentanyl. carewellpharma.innih.gov The electron-rich nature of thiophenes contributes to their ability to interact with diverse biological targets. nih.gov Research on other thiophene-containing compounds has shown that substitution on the thiophene ring can significantly alter biological activity, indicating that these rings are not merely passive structural elements but active participants in receptor binding. nih.govnih.gov In some SAR studies, replacing a thiophene ring with a phenyl ring has resulted in decreased activity, underscoring the importance of this specific heterocycle. nih.gov
The N,N-diethylamino group is a critical component of the Diethylthiambutene pharmacophore. At physiological pH, the nitrogen atom is protonated, carrying a positive charge that allows for a strong ionic bond with a negatively charged residue in the opioid receptor. nih.gov This interaction is fundamental for anchoring the molecule in the binding site.
The size and nature of the alkyl substituents on the nitrogen atom significantly influence a ligand's affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). nih.gov In the thiambutene series, variations in these substituents lead to different pharmacological profiles. For instance, replacing the two ethyl groups with smaller methyl groups (as in Dimethylthiambutene) or one ethyl and one methyl group (as in Ethylmethylthiambutene) alters the steric and electronic properties of the amine, which in turn affects receptor binding and potency. ub.edu While high affinity is often a design goal, some research focuses on lower-affinity agonists, as they can offer different pharmacological profiles. acs.org The N-substituent is a key determinant in this balance. acs.org
Table 1: Comparison of N-Alkyl Substituents in the Thiambutene Series This table is generated based on established SAR principles for open-chain opioids.
| Compound | N-Substituent | Expected Impact on Receptor Interaction |
|---|---|---|
| Diethylthiambutene | Diethyl | Provides a balance of lipophilicity and steric bulk suitable for opioid receptor binding. |
| Dimethylthiambutene | Dimethyl | Reduced steric bulk compared to diethyl; may alter affinity and/or selectivity profile. |
| Ethylmethylthiambutene | Ethylmethyl | Intermediate profile between diethyl and dimethyl analogs, allowing for fine-tuning of SAR. |
Impact of Stereochemistry on Pharmacological Activity in Preclinical Assays
Stereochemistry plays a paramount role in the interaction between a drug and its biological target. researchgate.net Because biological systems, including receptors, are composed of chiral molecules (like amino acids and sugars), they can differentiate between the enantiomers of a chiral drug. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.govslideshare.netmdpi.com
Diethylthiambutene possesses a chiral center at the carbon atom bonded to the nitrogen and the two thiophene-containing moieties. Consequently, it exists as a pair of enantiomers (R and S forms). Although specific preclinical studies on the individual enantiomers of Diethylthiambutene are not widely reported in recent literature, the principles of stereoselectivity in opioid action are well-established. For most chiral opioids, one enantiomer (the eutomer) possesses significantly higher affinity and efficacy at the opioid receptor, while the other enantiomer (the distomer) is much less active or inactive. researchgate.net It is therefore highly probable that the pharmacological activity of Diethylthiambutene resides predominantly in one of its enantiomers. A stereospecific synthesis or chiral separation would be necessary to isolate the more potent enantiomer, potentially leading to a therapeutic agent with a better pharmacological profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested compounds. nih.gov QSAR is a powerful tool in modern drug design, enabling the rapid screening of virtual libraries and prioritizing candidates for synthesis. nih.govkcl.ac.uk
While specific QSAR studies for Diethylthiambutene hydrochloride are not prominent in the available literature, a hypothetical QSAR model could be constructed for a series of its analogs. Such a model would be invaluable for predicting opioid receptor affinity and guiding the synthesis of more potent or selective molecules. Key descriptors for a Diethylthiambutene QSAR study would likely include parameters that describe hydrophobicity, electronic effects, and steric properties.
Table 2: Potential Descriptors for a QSAR Model of Diethylthiambutene Analogs
| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to Opioid Receptor Binding |
|---|---|---|---|
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. | Crucial for crossing biological membranes and for hydrophobic interactions within the receptor pocket. |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents on the thiophene rings. | Influences pKa of the amine and electronic interactions (e.g., π-π stacking) with the receptor. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Describes the size and shape of substituents, which must be complementary to the receptor's binding site. |
| Topological | Kier & Hall Connectivity Indices | Describes the size, shape, and degree of branching in a molecule. | Provides a numerical representation of molecular structure related to its interaction with the receptor. |
By synthesizing a series of analogs with variations in the N-alkyl groups and substituents on the thiophene rings and measuring their opioid receptor binding affinity, a multivariable linear regression or machine learning algorithm could be used to build a predictive QSAR model. nih.govresearchgate.net
Design and Synthesis of Diethylthiambutene Analogs for SAR Refinement
The design and synthesis of analogs are the cornerstone of SAR studies, allowing medicinal chemists to probe the effects of specific structural modifications on biological activity. mdpi.com The synthesis of Diethylthiambutene itself provides a template for creating a library of related compounds. The process typically involves the conjugate addition of diethylamine (B46881) to an appropriate precursor, followed by the addition of two equivalents of 2-thienyllithium (B1198063) and subsequent dehydration.
SAR refinement for Diethylthiambutene would involve the systematic modification of its core structure. The most straightforward modifications involve altering the N-alkyl substituents, leading to known analogs like Dimethylthiambutene and Ethylmethylthiambutene. This approach helps to determine the optimal size and lipophilicity for the amine group. ub.edu Further analog design could explore:
Thiophene Ring Substitution : Introducing small electron-donating or electron-withdrawing groups at various positions on the thiophene rings to probe electronic and steric effects. nih.gov
Backbone Modification : Altering the length or branching of the four-carbon chain to change the spatial relationship between the amine and the aromatic rings.
Bioisosteric Replacement : Replacing one or both thiophene rings with other aromatic or heteroaromatic systems (e.g., phenyl, furan, pyridine) to assess the importance of the thiophene scaffold. nih.gov
These synthetic efforts, combined with pharmacological testing, would provide a more detailed map of the SAR landscape for this class of opioids, potentially leading to the discovery of novel analgesics. nih.gov
Metabolic Pathways and Biotransformation in Preclinical Systems
Identification of Primary Metabolic Transformations of Diethylthiambutene Hydrochloride
The chemical structure of Diethylthiambutene, N,N-diethyl-4,4-dithiophen-2-yl-but-3-en-2-amine, suggests several potential sites for metabolic transformation. The primary metabolic pathways for many xenobiotics involve Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase the water solubility of the compound and facilitate its excretion from the body.
Based on its structure, the following primary metabolic transformations of Diethylthiambutene are plausible in preclinical systems:
N-Dealkylation: The diethylamino group is a prime target for oxidative N-dealkylation, a common metabolic pathway for tertiary amines. This would involve the sequential removal of ethyl groups to form N-ethyl-desethyl-diethylthiambutene and subsequently, N,N-didesethyl-diethylthiambutene (a primary amine).
Hydroxylation: The thiophene (B33073) rings and the aliphatic chain are susceptible to hydroxylation. Aromatic hydroxylation could occur on one or both of the thiophene rings. Aliphatic hydroxylation could occur at various positions on the butyl chain.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene rings could be oxidized to form a sulfoxide (B87167) or a sulfone.
Glucuronidation: The hydroxylated metabolites formed during Phase I reactions can undergo Phase II conjugation with glucuronic acid to form glucuronide conjugates, which are highly water-soluble and readily excreted.
Sulfation: Similarly, hydroxylated metabolites could be conjugated with sulfate (B86663) to form sulfate esters.
Enzymatic Systems Involved in Biotransformation in Liver Microsomes or Hepatocytes
The liver is the primary site of drug metabolism, and the enzymatic reactions are predominantly carried out by enzymes located in the endoplasmic reticulum of hepatocytes, which, when isolated, form microsomes.
The postulated metabolic transformations of Diethylthiambutene would likely involve the following enzymatic systems:
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is the most important catalyst of Phase I drug metabolism. The N-dealkylation and hydroxylation reactions proposed for Diethylthiambutene are classic examples of CYP-mediated oxidations.
Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. They could potentially be involved in the N-oxidation of the diethylamino group and the S-oxidation of the thiophene rings.
Uridine Diphosphate-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major Phase II conjugation reaction. They would conjugate glucuronic acid to any hydroxylated metabolites of Diethylthiambutene.
Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group to hydroxyl groups, and could be involved in the sulfation of hydroxylated Diethylthiambutene metabolites.
Metabolite Profiling and Structural Elucidation in Preclinical Biological Matrices
Without experimental data, a definitive metabolite profile for Diethylthiambutene in preclinical biological matrices such as plasma, urine, and feces cannot be provided. However, based on the predicted metabolic pathways, one would expect to find a mixture of the parent drug and its various metabolites.
A hypothetical metabolite profile in the urine and feces of a preclinical species like the rat or dog might include:
| Putative Metabolite | Potential Location |
| Unchanged Diethylthiambutene | Urine (minor), Feces (major) |
| N-Desethyl-diethylthiambutene | Urine, Feces |
| N,N-Didesethyl-diethylthiambutene | Urine, Feces |
| Hydroxylated Diethylthiambutene | Urine, Feces |
| Diethylthiambutene Sulfoxide | Urine, Feces |
| Glucuronide conjugates of hydroxylated metabolites | Urine, Bile/Feces |
| Sulfate conjugates of hydroxylated metabolites | Urine, Bile/Feces |
The structural elucidation of these metabolites would typically be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Role of Cytochrome P450 Enzymes in Diethylthiambutene Metabolism in Preclinical Models
The Cytochrome P450 (CYP) enzyme system is almost certainly a key player in the metabolism of Diethylthiambutene in preclinical models. The chemical structure of Diethylthiambutene, with its tertiary amine and aromatic rings, makes it a likely substrate for several CYP isoforms.
While specific CYP isoforms involved in Diethylthiambutene metabolism have not been identified, in preclinical species like rats and mice, the CYP2C, CYP2D, and CYP3A subfamilies are major contributors to the metabolism of a wide range of drugs. It is plausible that one or more of these subfamilies are responsible for the N-dealkylation and hydroxylation of Diethylthiambutene.
To determine the specific CYP isoforms involved, in vitro studies using liver microsomes from different preclinical species along with specific chemical inhibitors or recombinant CYP enzymes would be necessary.
Excretion Pathways of Diethylthiambutene and its Metabolites in Preclinical Species
The primary routes of excretion for drugs and their metabolites are through the urine and feces (via biliary excretion). The extent to which Diethylthiambutene and its metabolites are excreted by each route would depend on their physicochemical properties, particularly their water solubility.
Renal Excretion: The unchanged Diethylthiambutene, being a lipophilic compound, is likely to undergo significant reabsorption in the renal tubules, leading to low urinary excretion. However, its more polar, water-soluble metabolites (e.g., glucuronide and sulfate conjugates) would be readily excreted in the urine.
Fecal Excretion: Fecal excretion, primarily through the bile, is a major elimination pathway for many drugs, especially those with higher molecular weights and their conjugated metabolites. It is conceivable that a significant portion of Diethylthiambutene metabolites, particularly glucuronide conjugates, are excreted into the bile and subsequently eliminated in the feces.
Analytical Methodologies for Diethylthiambutene Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Diethylthiambutene from complex matrices and quantifying its concentration. The choice between liquid and gas chromatography typically depends on the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful tool for the analysis of synthetic opioids like Diethylthiambutene. nih.govchromatographyonline.com Method development for Diethylthiambutene hydrochloride would focus on achieving optimal separation from any impurities, metabolites, or cutting agents. A typical approach involves reversed-phase chromatography.
A hypothetical, yet standard, HPLC method would be developed and validated according to international guidelines. The validation process ensures the method is accurate, precise, specific, linear, and robust for its intended purpose.
Interactive Table 1: Typical HPLC Method Parameters for Diethylthiambutene Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating nonpolar to moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes the analyte from the column; gradient allows for separation of multiple compounds. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |
| Detection | UV at ~230 nm or Tandem MS (MS/MS) | UV detection is a general method; MS/MS provides high specificity and sensitivity. nih.govfda.gov |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |
Validation of the method would involve assessing linearity over a concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and evaluating intra- and inter-day precision and accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying volatile and thermally stable compounds and is widely used in forensic drug analysis. mmu.ac.ukresearchgate.net Diethylthiambutene, being amenable to vaporization, can be readily analyzed by GC-MS, often without the need for chemical derivatization. mmu.ac.uk The compound is separated from other substances based on its boiling point and polarity in the GC column before being fragmented and detected by the mass spectrometer.
Identification is confirmed by comparing the retention time and the mass fragmentation pattern of the sample to that of a certified reference standard. The electron ionization (EI) mass spectrum of Diethylthiambutene would exhibit characteristic fragments based on its molecular structure (C₁₆H₂₁NS₂). nih.govnih.gov
Interactive Table 2: Predicted GC-MS Parameters and Key Mass Fragments for Diethylthiambutene
| Parameter | Typical Condition / Value | Description |
| GC Column | HP-5MS (or equivalent) | A common, robust column suitable for a wide range of organic compounds. researchgate.net |
| Carrier Gas | Helium at 1 mL/min | Inert gas that carries the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. mmu.ac.uk |
| MS Scan Range | 40-500 m/z | Covers the expected mass range of the parent molecule and its fragments. |
| Molecular Ion [M]⁺ | m/z 291 | Corresponds to the mass of the Diethylthiambutene parent molecule. fda.gov |
| Predicted Fragments | m/z 262, 218, 111, 86 | Predicted fragments corresponding to the loss of an ethyl group, the diethylamino group, a thiophene (B33073) moiety, and the diethylaminoethyl fragment, respectively. |
Spectroscopic Identification and Characterization Methods
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its various bonds. For instance, C-H stretching from the alkyl and aromatic groups, C=C stretching from the alkene and thiophene rings, and C-N stretching from the diethylamine (B46881) group would be visible. vscht.cz This technique is valuable as a confirmatory test in forensic labs. ljmu.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides the most definitive structural information.
¹H NMR would reveal the number of different types of protons and their neighboring environments, showing distinct signals for the ethyl groups, the methyl group, the vinylic proton, and the protons on the two thiophene rings.
¹³C NMR would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Immunoassays and Receptor Binding Assays for Detection and Activity Assessment
Immunoassays are screening tools that use antibodies to detect the presence of a drug or a class of drugs. nih.gov While commercial immunoassays specific to Diethylthiambutene are not common, it is possible to develop custom polyclonal or monoclonal antibodies that recognize the molecule. nih.gov These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on competitive binding principles and are valued for their high throughput and sensitivity, making them suitable for screening large numbers of samples, for instance in urine testing. nih.govthermofisher.com A positive result from an immunoassay always requires confirmation by a more specific method like GC-MS or LC-MS/MS. pharmaconsultantinc.com
Receptor binding assays are used in pharmacological research to determine the affinity and selectivity of a compound for its biological target. Since Diethylthiambutene is an opioid analgesic, its binding affinity for opioid receptors (e.g., mu, delta, kappa) can be quantified. wikipedia.orgplos.org These assays typically involve incubating the drug with cell membranes expressing the receptor of interest and a radiolabeled ligand known to bind to that receptor. nih.govzenodo.org The ability of Diethylthiambutene to displace the radiolabeled ligand is measured, and from this, its binding affinity (Ki) can be calculated. zenodo.org
Interactive Table 3: Biological Assay Methodologies for Diethylthiambutene
| Assay Type | Principle | Application |
| Immunoassay (ELISA) | Competitive binding between the drug and a labeled drug for a limited number of antibody binding sites. | Rapid screening of biological samples (e.g., urine) for the presence of the drug. |
| Receptor Binding Assay | Competitive displacement of a radiolabeled ligand from a specific receptor (e.g., mu-opioid receptor) by the drug. | Determining the drug's binding affinity and selectivity for its pharmacological target. |
Forensic and Research Laboratory Detection Protocols for Controlled Substances
As a Schedule I controlled substance in the United States and under international control, the analysis of this compound in forensic and research laboratories follows strict protocols. wikipedia.orgwww.gov.uk The typical workflow involves a two-tiered approach: presumptive screening followed by confirmatory testing. pharmaconsultantinc.com
Sample Receipt and Preparation : Evidence is logged, and a representative sample is prepared. This may involve extraction from a matrix or dissolution of a powder. austintexas.gov
Presumptive Testing : Preliminary screening tests, such as colorimetric spot tests, may be used to indicate the possible presence of a drug class. However, these tests are not specific.
Confirmatory Analysis : Confirmatory tests are required for positive identification. GC-MS is the most common technique used for this purpose in forensic laboratories due to its specificity and established libraries. researchgate.net The obtained mass spectrum must match a certified reference standard.
Quantification : If required, particularly in trafficking cases, the purity of the substance is determined using a validated chromatographic technique like HPLC or GC with a flame ionization detector (FID). austintexas.gov
Reporting : The findings are documented in a formal report, detailing the methods used and the results obtained, which must be scientifically sound and able to withstand legal scrutiny.
The entire process is governed by standard operating procedures (SOPs) and quality assurance measures to ensure the integrity of the results.
Regulatory Science and Research Frameworks for Controlled Substances
International Control Regimes and Academic Research Implications
International conventions provide the foundational principles for the global control of narcotic drugs, which in turn influence how substances like Diethylthiambutene hydrochloride are managed for research purposes.
The 1961 United Nations Single Convention on Narcotic Drugs, as amended by the 1972 Protocol, is the primary international treaty governing the control of narcotic substances. wikipedia.orgunodc.org Its main objective is to limit the production, manufacture, export, import, distribution, trade, use, and possession of controlled drugs exclusively to medical and scientific purposes. iu.edueuropa.eu The convention established a system of schedules to categorize substances based on their therapeutic value and potential for abuse. tni.org
Diethylthiambutene is listed in Schedule I of the 1961 Single Convention. unodc.org Substances in Schedule I are those with a high potential for abuse that are considered to have some medical use. iu.edu This classification has significant implications for academic research. While the convention explicitly recognizes the necessity of making drugs available for medical and scientific purposes, the stringent controls applied to Schedule I substances can create challenges for researchers. wikipedia.orggeorgetown.edu These controls include requirements for licensing of manufacturers, importers, and exporters, as well as detailed record-keeping and reporting to national authorities and the International Narcotics Control Board (INCB). iu.edu
The overarching goal of these regulations is to create a balanced system that prevents the diversion of potent opioids into illicit channels while not unduly hindering legitimate research that could lead to a better understanding of their properties. iu.edu However, the practical implementation of these controls can sometimes be perceived as a barrier by the scientific community, potentially slowing down or discouraging research into Schedule I substances like this compound. sciencefordemocracy.org
In alignment with the UN Single Convention, individual nations have enacted their own laws to regulate controlled substances. In the United States, the primary legislation is the Controlled Substances Act (CSA), which is Title II of the Comprehensive Drug Abuse Prevention and Control Act of 1970. wikipedia.orgcongress.gov The CSA establishes a legal framework for the regulation of the manufacture, importation, possession, use, and distribution of certain substances. wikipedia.org
Under the CSA, this compound is classified as a Schedule I controlled substance. dea.gov This is the most restrictive category, reserved for drugs that have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. dea.govnih.gov
This scheduling imposes significant licensing requirements on researchers. Any individual wishing to conduct research with a Schedule I substance must register with the Drug Enforcement Administration (DEA). dea.gov The application process requires detailed information about the researcher's qualifications, the research protocol, and the institutional setting where the research will occur. dea.govprecisionformedicine.com Separate registrations are necessary for different research locations. usdoj.gov
The DEA has made efforts to streamline the application process for researchers studying Schedule I substances through online portals. dea.gov However, obtaining the necessary state and federal licenses can still be a lengthy process. precisionformedicine.com Researchers must also adhere to strict security protocols for storing the substance to prevent theft or diversion and maintain meticulous records of its use and disposal. washu.eduyale.edu
Ethical Considerations in Preclinical Research with Controlled Opioids
The use of controlled opioids like this compound in preclinical research, particularly in studies involving animals, necessitates a strong ethical framework to ensure the humane treatment of research subjects.
A cornerstone of this ethical framework is the principle of the 3Rs : R eplacement, R eduction, and R efinement. ki.senc3rs.org.uk
Replacement encourages the use of non-animal methods whenever possible. europa.eu This can include in vitro techniques, computer modeling, or using organisms with a lower potential for pain perception. europa.eubps.ac.uk
Reduction focuses on minimizing the number of animals used in experiments while still obtaining statistically significant data. understandinganimalresearch.org.uk This involves careful experimental design and statistical analysis.
Refinement aims to modify experimental procedures to minimize any potential pain, suffering, or distress to the animals. europa.euunderstandinganimalresearch.org.uk This includes providing appropriate housing, care, and establishing humane endpoints for studies.
All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) . The IACUC is responsible for ensuring that the research protocol adheres to all relevant regulations and ethical guidelines for the use of animals in research. utoledo.eduucsb.edu This includes a review of the justification for using animals, the appropriateness of the species and number of animals requested, and the procedures in place to minimize discomfort. washu.edu The IACUC also ensures that personnel are properly trained in the handling and care of laboratory animals. rutgers.edu
The use of pharmaceutical-grade substances is generally required for animal research to ensure the validity and reproducibility of the results. utoledo.edu In some cases, the use of non-pharmaceutical-grade compounds may be justified for scientific reasons, but this requires specific approval from the IACUC. utoledo.edu
Research Protocols and Compliance for this compound Studies
Developing and adhering to a comprehensive research protocol is essential for conducting studies with this compound in a compliant and responsible manner. These protocols must meet the stringent requirements of regulatory bodies like the DEA.
Key components of a research protocol for a Schedule I substance include:
DEA Registration: The principal investigator must hold a current DEA registration for conducting research with Schedule I substances. unthsc.edu Separate registrations are required for Schedule I and Schedules II-V substances. usdoj.govunthsc.edu
Detailed Research Plan: The protocol must clearly outline the research objectives, the methodology to be used, the amount of this compound required, and the duration of the project. emory.edu
Security Measures: The protocol must detail the security provisions for storing the compound. Schedule I substances must be stored in a securely locked, substantially constructed cabinet or safe to prevent unauthorized access. yale.eduunthsc.edu
Record-Keeping: Meticulous records must be kept of the acquisition, use, and disposal of the substance. usc.eduecfr.gov These records must be readily available for inspection by the DEA. usc.edu Usage logs must track every amount used, the date, and the purpose. usc.edu All records must be maintained for at least two years. yale.eduusc.edu
Disposal: The disposal of unused or expired this compound must be done in accordance with DEA regulations, often through a reverse distributor. unthsc.edu
Compliance with these protocols is verified through inspections by the DEA and institutional oversight bodies like the IACUC. uga.edu Failure to adhere to these regulations can result in severe penalties, including the revocation of a researcher's DEA registration and legal action. yale.edu
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling of Diethylthiambutene-Receptor Interactions
Computational chemistry provides powerful in silico tools to investigate the interactions between Diethylthiambutene and its biological targets, most notably the µ-opioid receptor (MOR). These methods can elucidate the structural basis of its agonist activity and guide the design of novel analogs with tailored pharmacological profiles. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.org For Diethylthiambutene, docking simulations would involve placing the molecule into the three-dimensional structure of the opioid receptor. These simulations can predict the binding affinity and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the Diethylthiambutene-receptor complex over time. biorxiv.orgnih.gov MD simulations provide insights into the conformational changes induced by ligand binding, which are crucial for receptor activation and downstream signaling. plos.org This approach can help explain the structural determinants of Diethylthiambutene's efficacy and potency at an atomic level. mdpi.com
Table 1: Hypothetical Key Interactions of Diethylthiambutene with µ-Opioid Receptor Residues Identified via Molecular Modeling
| Interacting Residue | Interaction Type | Predicted Contribution to Binding |
|---|---|---|
| ASP147 | Ionic / Hydrogen Bond | Critical for anchoring the protonated amine |
| TYR148 | Hydrogen Bond | Stabilizes the ligand in the binding pocket |
| MET151 | Hydrophobic | Interaction with the thiophene (B33073) rings |
| TRP293 | Hydrophobic (π-π stacking) | Enhances binding via interaction with thiophene rings |
| HIS297 | Hydrogen Bond | Further stabilization of the ligand orientation |
| ILE322 | Hydrophobic | Contributes to overall binding affinity |
The insights gained from docking and MD simulations can be leveraged for the rational, in silico design of novel Diethylthiambutene analogs. nih.govmdpi.com By understanding the structure-activity relationship (SAR), computational models can predict how specific chemical modifications to the Diethylthiambutene scaffold would alter its binding affinity, selectivity for different opioid receptor subtypes (µ, δ, κ), or functional activity (e.g., full agonist vs. partial agonist). researchgate.netmdpi.com For instance, modifications to the thiophene rings or the diethylamino group could be explored to enhance receptor affinity or modulate signaling pathways, potentially separating analgesic effects from adverse ones. nih.gov
Table 2: Example of In Silico Guided Analog Design Strategy
| Parent Compound | Proposed Modification | Predicted Outcome | Rationale for Modification |
|---|---|---|---|
| Diethylthiambutene | Replace one thiophene ring with a phenyl ring | Potentially altered receptor selectivity | To probe the role of sulfur heteroatom in µ-receptor affinity |
| Diethylthiambutene | Constrain the diethylamino group into a piperidine (B6355638) ring | Increased potency and reduced metabolic liability | To decrease conformational flexibility and block N-dealkylation |
| Diethylthiambutene | Introduce a hydroxyl group on a thiophene ring | Possible increase in binding affinity | To form an additional hydrogen bond with the receptor |
Investigation of Diethylthiambutene Hydrochloride in Specialized Preclinical Research Applications
While Diethylthiambutene has a history of use in veterinary anesthesia, modern preclinical research can provide a more nuanced understanding of its pharmacology and explore its potential beyond simple immobilization.
Diethylthiambutene is an opioid analgesic that has been used in veterinary medicine as an anesthetic agent. chemicalbook.com Its rapid onset and short duration of action were valuable characteristics. nih.gov Future preclinical studies in various animal models could provide deeper mechanistic insights into its anesthetic and analgesic properties. vin.comresearchgate.net Research could focus on its specific effects on different opioid receptor subtypes within the central and peripheral nervous systems. msdvetmanual.com Such studies would help to clarify its precise role in pain modulation and sedation, and how it compares to newer agents used in veterinary practice. fagron.comnih.gov
The known activity of Diethylthiambutene at opioid receptors suggests its potential utility in preclinical models beyond anesthesia. nih.gov Its effects could be investigated in rodent models of neuropathic or inflammatory pain. Furthermore, given the complex role of the opioid system in mood and behavior, its potential as a pharmacological tool to probe these systems could be explored. nih.gov Preclinical studies could examine its interaction with other neurotransmitter systems, such as the dopaminergic or serotonergic systems, to uncover novel modulatory effects that may have relevance for other CNS disorders. frontiersin.org
Development of Novel Analytical Tools for Enhanced Research Sensitivity and Specificity
To support advanced preclinical and pharmacological research, the development of highly sensitive and specific analytical methods for the quantification of Diethylthiambutene and its metabolites in biological matrices is essential.
Modern analytical techniques offer significant improvements over older methods. researchgate.net The development of methods using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) would provide the high sensitivity and specificity required to measure trace levels of the compound in plasma, brain tissue, or other biological samples. ijfcm.orgijcrt.org Such methods are crucial for detailed pharmacokinetic studies, enabling researchers to accurately correlate drug concentrations with pharmacological effects. researchgate.net Other advanced techniques like High-Performance Liquid Chromatography (HPLC) with diode-array detection or Gas Chromatography-Mass Spectrometry (GC-MS) could also be optimized for robust and reliable quantification. tezu.ernet.injddtonline.info Validation of these methods according to established guidelines would ensure their accuracy, precision, and reliability for research purposes. iaea.org
Table 3: Comparison of Traditional vs. Advanced Analytical Techniques for Diethylthiambutene Quantification
| Parameter | Traditional Method (e.g., UV-Vis Spectroscopy) | Advanced Method (e.g., LC-MS/MS) | Advantage of Advanced Method |
|---|---|---|---|
| Specificity | Low; susceptible to interference from metabolites and matrix components. | Very High; distinguishes parent drug from metabolites based on mass-to-charge ratio. | Unambiguous identification and quantification. |
| Sensitivity (LOD) | µg/mL range | pg/mL to ng/mL range | Enables quantification in studies with low concentrations. |
| Sample Volume | Requires larger volumes (mL) | Requires smaller volumes (µL) | Suitable for studies in small animals (e.g., mice). |
| Throughput | Low; manual sample preparation is common. | High; amenable to automation. | Efficient analysis of large numbers of samples. |
Contribution of Diethylthiambutene Research to Broader Opioid Science
Research and development surrounding Diethylthiambutene and its related compounds, the thiambutenes, have made notable contributions to the broader field of opioid science. Emerging in the 1950s, this class of synthetic opioids provided valuable insights that helped shape the understanding of structure-activity relationships (SAR), opioid receptor theory, and the development of novel analgesics. wikipedia.org
One of the most significant contributions of the thiambutene class, including Diethylthiambutene, was the reinforcement that a rigid, multi-ring structure, characteristic of morphine and its derivatives, was not a prerequisite for potent analgesic activity. The development of these open-chain opioids, which are structurally related to methadone, helped scientists identify the essential pharmacophore required for opioid receptor interaction. wikipedia.org This understanding was crucial in moving beyond the chemical framework of natural opium alkaloids and exploring a wider range of chemical structures for analgesic potential.
The unique chemical structure of Diethylthiambutene, featuring two thiophene rings instead of the typical phenyl rings found in many other opioids, broadened the understanding of the steric and electronic requirements for receptor binding. The successful synthesis and confirmed analgesic properties of a compound with these heterocyclic moieties demonstrated that bioisosteric replacement of phenyl groups with thiophene rings was a viable strategy in opioid drug design. This encouraged medicinal chemists to explore a more diverse range of aromatic systems in the search for novel analgesics.
Furthermore, the existence of a homologous series of thiambutenes—including Dimethylthiambutene, Ethylmethylthiambutene, and Diethylthiambutene—provided a valuable tool for early SAR studies. wikipedia.org By comparing the pharmacological effects of these closely related compounds, researchers could systematically investigate how modifying the N-alkyl substituents influenced analgesic potency and other properties. These studies contributed to the foundational principles of opioid SAR, which remain critical in the design of new opioid ligands with specific receptor profiles.
The table below summarizes the key conceptual contributions of Diethylthiambutene to the field of opioid science.
| Structural Feature / Class Property | Contribution to Opioid Science | Broader Impact |
|---|---|---|
| Open-Chain Structure | Demonstrated that the rigid pentacyclic skeleton of morphine is not essential for opioid activity. | Expanded the scope of synthetic analgesic development beyond morphine derivatives, influencing compounds like methadone. |
| Presence of Thiophene Rings | Confirmed that heterocyclic aromatic rings could serve as effective bioisosteres for the phenyl group in interacting with opioid receptors. | Encouraged greater chemical diversity and the exploration of novel heterocyclic scaffolds in medicinal chemistry. |
| Homologous Series (Thiambutenes) | Allowed for systematic study of how N-alkyl substituent size affects analgesic potency and activity. | Contributed to the fundamental principles of Structure-Activity Relationships (SAR) for opioid compounds. |
Q & A
Q. How can researchers mechanistically differentiate this compound’s effects from structurally similar compounds (e.g., dimethylthiambutene)?
- Methodological Answer : Conduct molecular docking studies to compare binding affinities at target receptors (e.g., µ-opioid receptors). Synthesize and test analogues with selective substitutions (e.g., ethyl vs. methyl groups) to isolate structure-activity relationships (SAR). Functional assays (e.g., cAMP inhibition) quantify downstream signaling differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
